4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide
Description
The compound 4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide features a benzenesulfonamide core substituted with two propenyl groups (N,N-bis(prop-2-en-1-yl)) and a cyanoacetyl-dihydrobenzothiazolylidene moiety. Key structural elements include:
Crystallographic analysis of such compounds often employs the SHELX software suite, widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-3-13-25(14-4-2)30(27,28)17-11-9-16(10-12-17)21(26)18(15-23)22-24-19-7-5-6-8-20(19)29-22/h3-12,26H,1-2,13-14H2/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCNGNMZRVNOKX-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be explored for its therapeutic potential, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to various receptors and enzymes, potentially inhibiting their activity. The cyano and sulfonamide groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The target’s cyano group enhances electrophilicity, unlike ethoxy (electron-donating) in and . Alkyl vs. Propenyl: Bis(propenyl) in the target and may confer higher reactivity (e.g., Michael addition) compared to dibutyl () .
Lumping Strategy Relevance :
Compounds with similar backbones (e.g., sulfonamide/benzothiazole) but varying substituents may exhibit comparable physicochemical behaviors, justifying grouped analysis in drug discovery pipelines .
Bioactivity and Computational Predictions
- Marine actinomycetes-derived benzothiazoles () highlight the pharmacological relevance of such scaffolds, though specific bioactivity data for the target compound remains unexplored .
- Tools like Hit Dexter 2.0 () could predict the target’s behavior as a "dark chemical matter" or promiscuous binder, aiding prioritization in drug screens .
Crystallographic Data
The SHELX suite () would enable precise determination of the target’s crystal structure, particularly its conjugated dihydrobenzothiazolylidene system, to inform structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
